4-(butan-2-yl)benzonitrile
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Overview
Description
4-(butan-2-yl)benzonitrile, also known as 4-(sec-butyl)benzonitrile, is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile, where a butan-2-yl group is attached to the fourth position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst. This method is advantageous due to its mild reaction conditions and high yield . For 4-(butan-2-yl)benzonitrile, a similar approach can be employed, where the corresponding substituted benzaldehyde is used as the starting material.
Another method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C). This method is useful for preparing various benzonitrile derivatives, including this compound .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen in the presence of a catalyst to form the corresponding benzonitrile . For this compound, the starting material would be a toluene derivative with a butan-2-yl group.
Chemical Reactions Analysis
Types of Reactions
4-(butan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding benzoic acid derivative.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: 4-(butan-2-yl)benzoic acid
Reduction: 4-(butan-2-yl)benzylamine
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(butan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitriles.
Industry: Used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(butan-2-yl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, without the butan-2-yl group.
4-(methyl)benzonitrile: A simpler derivative with a methyl group instead of butan-2-yl.
4-(tert-butyl)benzonitrile: Another derivative with a tert-butyl group.
Uniqueness
4-(butan-2-yl)benzonitrile is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and physical properties. This group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Properties
IUPAC Name |
4-butan-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHSGKOBFASORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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